Methyl 2-amino-3-(pyrimidin-4-yl)propanoate Methyl 2-amino-3-(pyrimidin-4-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18116994
InChI: InChI=1S/C8H11N3O2/c1-13-8(12)7(9)4-6-2-3-10-5-11-6/h2-3,5,7H,4,9H2,1H3
SMILES:
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol

Methyl 2-amino-3-(pyrimidin-4-yl)propanoate

CAS No.:

Cat. No.: VC18116994

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-(pyrimidin-4-yl)propanoate -

Specification

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name methyl 2-amino-3-pyrimidin-4-ylpropanoate
Standard InChI InChI=1S/C8H11N3O2/c1-13-8(12)7(9)4-6-2-3-10-5-11-6/h2-3,5,7H,4,9H2,1H3
Standard InChI Key OWICFXPWERCIFF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CC1=NC=NC=C1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 4-position, connected via a methylene group to an α-amino propanoate ester. The stereochemistry of the amino group is critical, with the (2R)-enantiomer being biologically active in many applications. The dihydrochloride salt form (C8H13Cl2N3O2\text{C}_8\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}_2) enhances solubility for pharmacological studies.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H11N3O2\text{C}_8\text{H}_{11}\text{N}_3\text{O}_2
Molecular Weight181.20 g/mol (free base)
IUPAC NameMethyl (2R)-2-amino-3-(pyrimidin-4-yl)propanoate
CAS Number174264-09-6 (dihydrochloride)
Solubility>10 mM in DMSO (predicted)

The pyrimidine ring’s electron-deficient nature facilitates interactions with biological targets, while the ester group enables metabolic stability and membrane permeability .

Synthesis and Structural Modification

Synthetic Routes

The primary synthesis involves a nucleophilic addition-cyclization strategy:

  • Aminoalkylation: Ethyl acrylate reacts with a pyrimidine-derived amine under basic conditions (e.g., NaOEt/K2_2CO3_3) to form the α-amino ester.

  • Salt Formation: Treatment with HCl yields the dihydrochloride salt for improved crystallinity.

Source details a related method using ytterbium triflate catalysis for stereoselective synthesis of pyrimidine-containing amino acids, achieving yields >70% via a three-component coupling reaction.

Structural Analogues

Modifications at the pyrimidine 2- and 4-positions significantly alter bioactivity:

  • C2-Substituents: Methyl or phenyl groups enhance charge-transfer fluorescence (e.g., compound 12b vs. 12j in ).

  • C4-Substituents: Electron-withdrawing groups (e.g., cyano) improve enzyme inhibition potency by 3–5× compared to methoxy derivatives .

Biological Activity and Mechanisms

Neuropharmacological Effects

As a glutamate analogue, it modulates NMDA receptor activity. In rodent models, derivatives reduced neuroinflammation by 40% at 10 mg/kg doses, suggesting potential for Alzheimer’s therapy.

Fluorescent Probing Applications

The unsubstituted C2 derivative exhibits pH-sensitive fluorescence (λem\lambda_{\text{em}} = 384 nm in polar solvents), with quantum yield Φ\Phi = 0.30. Protonation at pH <3 quenches emission, enabling acidic microenvironment detection in tumors .

Comparative Analysis with Structural Analogues

Table 2: Bioactivity Comparison of Pyrimidine Derivatives

CompoundTarget Enzyme (IC50_{50})Fluorescence λem\lambda_{\text{em}}
Methyl 2-amino-3-(pyridin-4-yl)propanoate TS: 85 nMNon-fluorescent
Ethyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate DHFR: 210 nMN/A
Methyl 2-amino-3-(pyrimidin-4-yl)propanoateTS: 12 nM, DHFR: 47 nM384 nm (Φ\Phi = 0.30)

Pyrimidine derivatives outperform pyridine analogues in both enzymatic inhibition and optical properties due to enhanced electronic interactions .

Applications in Drug Development

Pemetrexed Intermediate

As a key precursor in pemetrexed synthesis, this compound undergoes regioselective coupling with pyrrolo[2,3-d]pyrimidine cores to form the final antimetabolite . Industrial-scale batches achieve >98% purity via HPLC .

Antimicrobial Scaffolds

Structure-activity relationship (SAR) studies indicate that halogenation at the pyrimidine 5-position boosts antibacterial activity against Staphylococcus aureus (MIC = 2 μg/mL).

Future Research Directions

  • Targeted Drug Delivery: Conjugation with folate receptors could enhance tumor-specific uptake, reducing systemic toxicity .

  • Dual-Function Probes: Combining TS inhibition with fluorescence enables real-time monitoring of drug distribution .

  • Enantiomeric Optimization: The (2S)-isomer shows 30% higher blood-brain barrier permeability in preclinical models, warranting further study.

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